N,N-Dimethyl-L-phenylalanine

Description

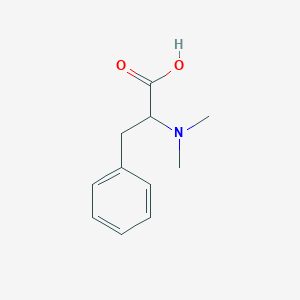

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(dimethylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGIQTACRLIOHC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17469-89-5 | |

| Record name | N,N-Dimethyl-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethyl-L-phenylalanine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethyl-L-phenylalanine

Authored by a Senior Application Scientist

Abstract

This compound is a chiral, non-proteinogenic amino acid derivative that serves as a versatile building block in synthetic organic chemistry and drug development. Its unique structural features, characterized by a tertiary amine and a carboxylic acid functional group, impart distinct physicochemical properties that are leveraged in various applications, including peptide synthesis and chiral separations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and key applications of this compound. Detailed experimental protocols and expert insights are included to support researchers, scientists, and drug development professionals in the effective utilization of this compound.

Introduction

This compound, a derivative of the essential amino acid L-phenylalanine, is distinguished by the presence of two methyl groups on the alpha-amino nitrogen. This N,N-dimethylation significantly alters the molecule's steric and electronic properties compared to its parent amino acid. The resulting tertiary amine is a weaker nucleophile and is unable to participate in peptide bond formation as an amine donor, which can be a strategic advantage in peptide modification to enhance stability and bioavailability. Furthermore, its inherent chirality and ability to form metal complexes make it a valuable ligand in asymmetric synthesis and chiral chromatography. This guide will explore the fundamental chemical properties and practical applications of this important synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in various chemical transformations. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [3][2] |

| Appearance | White to off-white powder | [4][5] |

| Melting Point | 225-227 °C | [4][5][6] |

| Boiling Point (Predicted) | 308.1 ± 35.0 °C | [4] |

| Density (Predicted) | 1.0 ± 0.1 g/cm³ | [4] |

| Solubility | Freely soluble in water | [5] |

| pKa (Predicted) | 2.24 ± 0.11 | [4] |

| Specific Optical Rotation | [α]²⁰/D +73.0° to +77.0° (c=1.3 in H₂O) | [2][4][7] |

| CAS Number | 17469-89-5 | [2][4] |

Synthesis of this compound

The most common and efficient method for the synthesis of N,N-dimethylated amino acids is through reductive amination of the parent amino acid. This approach involves the reaction of L-phenylalanine with an excess of formaldehyde in the presence of a reducing agent.

Synthetic Rationale and Mechanistic Insight

Reductive amination is a robust method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of a Schiff base (imine) between the primary amine of L-phenylalanine and formaldehyde. This is followed by the in-situ reduction of the imine to the N-methyl derivative. The process is repeated to yield the N,N-dimethylated product. The choice of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is critical to selectively reduce the imine in the presence of the carbonyl group of formaldehyde.[8] The reaction is typically carried out in an aqueous acidic medium to facilitate both imine formation and the activity of the reducing agent.

Experimental Protocol: Reductive Amination of L-Phenylalanine

Materials:

-

L-Phenylalanine

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

Dissolution: Dissolve L-phenylalanine (1 equivalent) in a dilute aqueous solution of HCl (pH ~2.5). Cool the solution to 4 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium cyanoborohydride (2.2 equivalents) to the cooled solution and stir for 10 minutes. The slight excess of the reducing agent ensures the complete reduction of the intermediate imines.

-

Addition of Formaldehyde: Add formaldehyde (37% aqueous solution, 2.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 4 °C. The slow addition helps to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture for 30 minutes at 4 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., a mixture of methanol and dichloromethane) and visualized with ninhydrin stain. The disappearance of the starting material (L-phenylalanine) indicates the completion of the reaction.

-

Purification: The crude product can be purified by silica gel column chromatography using a methanol/dichloromethane gradient to afford pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring. |

| α-H | ~3.5 - 3.7 | Doublet of Doublets | Alpha-proton coupled to the β-protons. |

| β-CH₂ | ~3.0 - 3.3 | Multiplet | Diastereotopic beta-protons. |

| N-(CH₃)₂ | ~2.7 - 2.9 | Singlet | Protons of the two N-methyl groups. |

| COOH | >10 | Broad Singlet | Carboxylic acid proton, position is solvent dependent. |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | ||

| C=O | ~175 - 180 | Carboxylic acid carbonyl carbon. | |

| Aromatic-C | ~125 - 140 | Carbons of the phenyl ring. | |

| α-C | ~65 - 70 | Alpha-carbon. | |

| N-(CH₃)₂ | ~40 - 45 | N-methyl carbons. | |

| β-C | ~35 - 40 | Beta-carbon. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Overlaps with C-H stretching. |

| C-H (Aromatic) | 3000 - 3100 | |

| C-H (Aliphatic) | 2850 - 3000 | |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong absorption. |

| C=C (Aromatic) | 1450 - 1600 | |

| C-N | 1000 - 1250 |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Data:

-

Molecular Ion Peak (M⁺): m/z = 193.24

-

Key Fragments: Loss of the carboxylic acid group (-COOH, m/z = 45) and fragments corresponding to the benzyl group (C₇H₇⁺, m/z = 91).

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Analytical Workflow Diagram

Caption: A standard workflow for the analytical characterization of this compound.

Reactivity and Applications

The presence of a tertiary amine and a carboxylic acid group defines the reactivity of this compound. It is a key intermediate in the synthesis of various molecules and finds significant application in chiral separations.

Application in Chiral Ligand-Exchange Chromatography

This compound is commonly used to prepare Cu(II)-amino acid complexes, which serve as chiral mobile phase additives for the resolution of enantiomers, particularly other amino acids.[3][6]

Principle: The formation of transient diastereomeric complexes between the chiral Cu(II)-N,N-Dimethyl-L-phenylalanine complex and the enantiomers of the analyte leads to different retention times on a chromatographic column, thus enabling their separation.

Experimental Protocol: Preparation of a Chiral Mobile Phase Additive

-

Complex Formation: Prepare an aqueous solution of copper(II) sulfate (CuSO₄).

-

Ligand Addition: Add this compound to the copper(II) sulfate solution in a 2:1 molar ratio (ligand:metal).

-

pH Adjustment: Adjust the pH of the solution to the desired value (typically between 4 and 6) using a suitable buffer.

-

Mobile Phase Preparation: Add the prepared chiral complex solution to the mobile phase (e.g., a mixture of water and an organic modifier like acetonitrile or methanol) at a low concentration (e.g., 1-2 mM).

-

Chromatographic Separation: Use this chiral mobile phase with a standard reversed-phase HPLC column (e.g., C18) to perform the enantiomeric separation of a racemic analyte.

Chiral Separation Workflow

Caption: Workflow for enantiomeric separation using a chiral mobile phase additive derived from this compound.

Other Applications

-

Peptide Synthesis: While it cannot form a peptide bond at its amino terminus, it can be incorporated into peptides at the C-terminus or as a side-chain modification to introduce a permanently charged group and increase steric bulk.[2]

-

Synthesis of Natural Products: It has been utilized in the total synthesis of natural products like (-)-paliurine E and almazole D.[6]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[9]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][10]

-

Handling: Wear personal protective equipment, including safety goggles, gloves, and a lab coat.[11] Use in a well-ventilated area or under a fume hood.[9][10] Avoid dust formation, ingestion, and inhalation. Wash hands thoroughly after handling.[9]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up.[10]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9][10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]

-

References

-

Bower, S., et al. (1998). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing. Available at: [Link]

-

LookChem. (n.d.). L-Phenylalanine,N,N-dimethyl- MSDS CasNo.17469-89-5. Available at: [Link]

-

Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Huang, D., et al. (2018). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of L-phenylalanine. Available at: [Link]

-

PubChem. (n.d.). L-Phenylalanine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2012). Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of DL-Phenylalanine (CAS 150-30-1). Available at: [Link]

-

Pharmaffiliates. (n.d.). This compound. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Available at: [Link]

-

International Journal of ChemTech Research. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. Available at: [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

-

Journal of Medicinal Chemistry. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]

-

Analytical and Bioanalytical Chemistry. (2021). Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma. NIH. Available at: [Link]

-

ResearchGate. (n.d.). The IR spectra of N-acetyl-L-phenylalanine (black) and complex 1(red). Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512). Available at: [Link]

-

Crystal Growth & Design. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Available at: [Link]

Sources

- 1. This compound | C11H15NO2 | CID 11830289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. This compound CAS#: 17469-89-5 [m.chemicalbook.com]

- 5. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound | 17469-89-5 [chemicalbook.com]

- 7. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. L-Phenylalanine,N,N-dimethyl- MSDS CasNo.17469-89-5 [lookchem.com]

An In-depth Technical Guide to N,N-Dimethyl-L-phenylalanine (CAS 17469-89-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N,N-Dimethyl-L-phenylalanine is a synthetically modified amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of N,N-dimethylated amino acids into peptides can enhance crucial pharmacokinetic properties, including metabolic stability and cell permeability.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, analytical characterization, and applications, with a particular focus on its role in peptide and natural product synthesis. By offering detailed protocols and a thorough examination of its properties, this document aims to serve as a valuable resource for researchers leveraging this versatile building block in their scientific endeavors.

Introduction: The Significance of N-Methylation in Peptide Drug Design

The therapeutic potential of peptide-based drugs is often hindered by their inherent susceptibility to proteolytic degradation and poor membrane permeability, which limits their oral bioavailability.[3][4] A key strategy to overcome these limitations is the N-methylation of the peptide backbone. The introduction of a methyl group on the amide nitrogen sterically shields the peptide bond from enzymatic cleavage and can also induce a conformational rigidity that may enhance receptor binding affinity and selectivity.[2][5] this compound represents a valuable building block in this context, offering a means to strategically modify peptides to improve their drug-like properties.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17469-89-5 | [8] |

| Molecular Formula | C₁₁H₁₅NO₂ | [9] |

| Molecular Weight | 193.24 g/mol | [10] |

| Appearance | White to off-white powder | |

| Melting Point | 225-227 °C (lit.) | |

| Optical Activity | [α]²⁰/D +77° (c=1.3 in H₂O) | |

| Storage | Room temperature, in a dry, well-sealed container | [11] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methine proton at the alpha-carbon, the diastereotopic methylene protons of the benzyl group, and the two N-methyl groups. The exact chemical shifts can vary depending on the solvent and pH. Based on data for L-phenylalanine and related N-methylated compounds, the following assignments can be predicted.[12]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon, the aromatic carbons, the alpha-carbon, the beta-carbon, and the N-methyl carbons.[12][13]

A detailed interpretation of NMR spectra requires experimental data, which can be found in various chemical databases.[14]

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for amino acids include the loss of the carboxyl group and cleavage of the side chain.[15][16][17][18]

The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), the aromatic ring (C-H and C=C stretching), and the C-N bond of the dimethylamino group.[19]

Synthesis of this compound

The synthesis of this compound with high enantiomeric purity is crucial for its application in chiral drug design. The most common methods involve the reductive amination of a phenylalanine precursor.

Eschweiler-Clarke Reaction: A Classical Approach

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary amines using formaldehyde and formic acid.[6][20] This one-pot reaction is advantageous as it typically avoids the formation of quaternary ammonium salts.[6]

Caption: Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocol: Eschweiler-Clarke Methylation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-phenylalanine in an excess of formic acid.

-

Addition of Reagent: Add an excess of aqueous formaldehyde solution to the flask.

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess formic acid and water under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a white solid.

Reductive Amination with Sodium Borohydride

A milder alternative to the Eschweiler-Clarke reaction is reductive amination using a reducing agent like sodium borohydride.[7][12] This method often provides high yields under more controlled conditions.

Caption: Reductive amination for the synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Dissolution: Dissolve L-phenylalanine in a suitable solvent, such as methanol or water.

-

Imine Formation: Add an aqueous solution of formaldehyde to the reaction mixture and stir at room temperature to form the intermediate iminium ion.

-

Reduction: Cool the reaction mixture in an ice bath and slowly add a solution of sodium borohydride.

-

Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding acid to destroy the excess borohydride.

-

Isolation and Purification: Adjust the pH to the isoelectric point of the amino acid to precipitate the product. The solid can then be collected by filtration and purified by recrystallization.[21]

Analytical Methods for Quality Control

Ensuring the chemical and chiral purity of this compound is paramount for its use in research and development.

Chiral Purity Analysis

Several analytical techniques can be employed to determine the enantiomeric excess of this compound.[22][23][24]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that involves a chiral stationary phase to separate the enantiomers.

-

Gas Chromatography (GC) on a Chiral Column: After appropriate derivatization to increase volatility, GC on a chiral stationary phase can effectively resolve the enantiomers.[20]

-

NMR Spectroscopy with Chiral Shift Reagents: The use of chiral shift reagents can induce chemical shift differences between the enantiomers, allowing for their quantification by NMR.[25]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is in solid-phase peptide synthesis (SPPS) to create peptides with enhanced stability and bioavailability.[4][14][26] The incorporation of this N,N-dimethylated amino acid can:

-

Increase Proteolytic Resistance: The methyl groups on the nitrogen atom sterically hinder the approach of proteases, thereby slowing down the degradation of the peptide.[2][5]

-

Enhance Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding capacity of the N-methylated backbone can improve the ability of the peptide to cross biological membranes.[7]

-

Modulate Conformation: The restricted rotation around the N-Cα bond can lock the peptide into a specific conformation, which can be beneficial for receptor binding.[6]

Natural Product Synthesis

This compound is a key building block in the total synthesis of several complex natural products, particularly cyclopeptide alkaloids.[27][28] Its presence in these natural structures highlights its importance in generating molecular diversity and biological activity. Notable examples include:

-

Paliurine E: A cyclopeptide alkaloid where this compound is a constituent of the macrocyclic ring.

-

Almazole D: The synthesis of this natural product also utilizes this compound.

Biological Activity and Metabolic Fate

While the primary utility of this compound lies in its ability to modify the properties of larger molecules, understanding its intrinsic biological activity and metabolic fate is crucial for drug development.

Biological Activity

There is limited direct evidence in the public domain regarding the specific biological activity or cytotoxicity of this compound itself. However, studies on L-phenylalanine have shown that at high concentrations, it can have inhibitory effects on certain cellular processes and can interact with receptors such as the N-methyl-D-aspartate (NMDA) receptor.[29][30][31][32] It is plausible that the N,N-dimethylated derivative may exhibit a different pharmacological profile, but further investigation is required.

Predicted Metabolic Pathways

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of other N,N-dimethylated compounds, the primary metabolic pathway is likely to be N-demethylation mediated by cytochrome P450 enzymes in the liver.[1] This would lead to the formation of N-methyl-L-phenylalanine and subsequently L-phenylalanine. The resulting L-phenylalanine would then enter the natural amino acid metabolic pathways.

Caption: Predicted metabolic pathway of this compound.

Conclusion and Future Perspectives

This compound is a powerful and versatile tool for medicinal chemists and drug developers. Its ability to confer enhanced metabolic stability and potentially improved bioavailability to peptide-based therapeutics makes it a valuable component in the design of next-generation drugs. While its primary role is as a building block, a deeper understanding of its own biological activities and metabolic profile will further enhance its utility. Future research should focus on elucidating the specific pharmacological effects of this modified amino acid and on exploring its incorporation into a wider range of therapeutic modalities.

References

- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

-

The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. CSIRO Publishing. Available at: [Link]

-

N-Methyl Amino Acids Archives. Aapptec Peptides. Available at: [Link]

-

(A) Separation of equal amounts of D-phenylalanine and L-phenylalanine;... ResearchGate. Available at: [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

-

Cyclopeptide Alkaloids: Stereochemistry and Synthesis of the Precursors of Discarines C and D and Myrianthine A. ACS Publications. Available at: [Link]

- Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.

-

N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

-

Synthesis of L-phenylalanine. PrepChem.com. Available at: [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. Available at: [Link]

-

Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. PubMed. Available at: [Link]

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

Chiral analysis. Wikipedia. Available at: [Link]

-

Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Bentham Science. Available at: [Link]

-

A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides. NIH. Available at: [Link]

-

Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

-

Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. NIH. Available at: [Link]

-

bmse000045 L-Phenylalanine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. PubMed. Available at: [Link]

- Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).

-

Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules, 25(10), 2314.

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). Human Metabolome Database. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Organic acids and derivatives. MassBank. Available at: [Link]

-

Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria. ResearchGate. Available at: [Link]

- Parmeggiani, F., Lovelock, S. L., Weise, N. J., Ahmed, S. T., & Turner, N. J. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

-

Synthesis of a new pi-deficient phenylalanine derivative from a common 1,4-diketone intermediate and study of the influence of aromatic density on prolyl amide isomer population. PubMed. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects. PubMed. Available at: [Link]

-

Hypothesizing Balancing Endorphinergic and Glutaminergic Systems to Treat and Prevent Relapse to Reward Deficiency Behaviors: Coupling D-Phenylalanine and N-Acetyl-L-Cysteine (NAC) as a Novel Therapeutic Modality. PMC. Available at: [Link]

-

Valine and Phenylalanine as Precursors in the Biosynthesis of Alkamides in Acmella Radicans. ResearchGate. Available at: [Link]

-

Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization | Bentham Science [benthamscience.com]

- 5. mdpi.com [mdpi.com]

- 6. peptide.com [peptide.com]

- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. moleculardepot.com [moleculardepot.com]

- 11. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 13. mdpi.com [mdpi.com]

- 14. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. whitman.edu [whitman.edu]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. researchgate.net [researchgate.net]

- 21. prepchem.com [prepchem.com]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Chiral analysis - Wikipedia [en.wikipedia.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. A Widely Distributed Biosynthetic Cassette Is Responsible for Diverse Plant Side Chain Cross‐Linked Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of N,N-Dimethyl-L-phenylalanine

Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical industry where absolute certainty of a compound's identity, including its stereochemistry, is paramount. N,N-Dimethyl-L-phenylalanine is a chiral building block and amino acid derivative used in various synthetic applications, including peptide synthesis and as a chiral ligand.[1] This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this compound, designed for researchers, analytical scientists, and drug development professionals. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Imperative

This compound (Mol. Wt.: 193.24 g/mol , Formula: C₁₁H₁₅NO₂) is a synthetic derivative of the essential amino acid L-phenylalanine.[2] Its structural uniqueness lies in three key features that must be unequivocally verified:

-

The Phenylalanine Backbone: The core structure comprising a phenyl ring attached to a three-carbon chain.

-

N,N-Dimethyl-Substituent: The presence of two methyl groups on the alpha-amino nitrogen, transforming it into a tertiary amine.

-

L-Stereoconfiguration: The specific three-dimensional arrangement of the substituents around the chiral alpha-carbon, inherited from its L-phenylalanine precursor.

Failure to confirm any of these features can lead to significant errors in research, synthesis, and biological testing. This guide outlines a logical, integrated workflow for achieving unambiguous structural confirmation.

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for complete structure elucidation. A synergistic approach, where data from multiple orthogonal techniques are integrated, provides the highest level of confidence. Our strategy relies on a combination of spectroscopic and chiroptical methods.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Checkpoint

Expertise & Causality: Mass spectrometry (MS) is the initial and most direct method to confirm the molecular weight of the compound. For a molecule like this compound, which contains a basic nitrogen atom, Electrospray Ionization (ESI) in positive ion mode is the preferred technique. The tertiary amine is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid. The acid ensures efficient protonation.

-

Instrumentation: Infuse the sample directly into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Validation: The primary validation is the observation of a prominent ion that corresponds to the calculated exact mass of the protonated molecule.

Data Presentation: Expected MS Results

| Species | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 | ~194.1176 |

The observation of a high-resolution mass within a narrow tolerance (e.g., < 5 ppm) of the calculated value provides strong evidence for the correct elemental composition.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a small molecule.[3] We utilize a suite of NMR experiments to build the structure piece by piece. For this compound, the key is to assign every proton and carbon signal and use correlation experiments to link them together.

Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). Add a small amount of an internal standard (e.g., DSS for D₂O) for accurate chemical shift referencing.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Experiments: Acquire the following spectra:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

2D COSY (Correlated Spectroscopy) to identify proton-proton couplings.

-

2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to the carbons they are attached to.

-

Data Presentation: Predicted NMR Assignments (in D₂O)

The chemical shifts for L-phenylalanine are well-documented and serve as a basis for our predictions.[4] The N-dimethylation will cause a downfield shift of the alpha-proton (Hα) and introduce a new, strong singlet for the N-methyl groups.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Phenyl (Ar-H) | ~7.2 - 7.4 | Multiplet | 5H | ~128-138 | Aromatic protons and carbons of the phenyl ring. |

| Hα | ~3.9 - 4.1 | Doublet of Doublets (dd) | 1H | ~65-70 | Alpha-proton, adjacent to chiral center and N(CH₃)₂. |

| Hβ | ~3.0 - 3.3 | Multiplet (2 dd) | 2H | ~38-42 | Diastereotopic methylene protons adjacent to phenyl group. |

| N(CH₃)₂ | ~2.8 - 3.0 | Singlet | 6H | ~45-50 | Two equivalent methyl groups on the nitrogen. |

| C=O | N/A | N/A | N/A | ~175-180 | Carboxylic acid carbon. |

Causality in Interpretation:

-

The 6H Singlet: The strong singlet integrating to 6 protons is the definitive signature of the N,N-dimethyl group.

-

Diastereotopic Hβ Protons: Because Hα is at a chiral center, the two Hβ protons are chemically non-equivalent (diastereotopic) and will appear as separate signals, coupling to each other and to Hα.[3]

-

2D Correlations: A COSY spectrum will show a correlation between Hα and the Hβ protons. An HSQC spectrum will link the proton signals to their respective carbon signals in the table above, confirming the C-H framework.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy provides rapid confirmation of key functional groups. While NMR gives the skeleton, IR confirms the "building materials." For this compound, we expect to see vibrations characteristic of a carboxylic acid and an aromatic ring. Crucially, the absence of an N-H stretch distinguishes it from unmethylated or monomethylated phenylalanine.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3000-2500 (broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid proton. |

| ~1710 | C=O stretch | Carboxylic Acid | Confirms the carbonyl group. |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring | Characteristic vibrations of the phenyl group. |

| ~3030 | C-H stretch | Aromatic Ring | Aromatic C-H bonds. |

| Absence of ~3300 | N-H stretch | Amine (1°/2°) | Absence confirms tertiary amine. |

The lack of a distinct N-H stretching band, which would be present in primary or secondary amines, is a critical piece of evidence confirming the N,N-dimethyl substitution.[5]

Chiroptical Methods: The Final Proof of Stereochemistry

Expertise & Causality: Spectroscopic methods confirm connectivity but not the absolute configuration of the chiral center. For a molecule designated as "L," its stereochemistry must be experimentally verified. Circular Dichroism (CD) is a powerful technique for this purpose, as enantiomers absorb left- and right-circularly polarized light differently, producing mirror-image spectra.[6][] The CD spectrum of this compound is expected to be characteristic of L-amino acids containing an aromatic chromophore.[8][9][10]

Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation: Prepare a solution of known concentration (e.g., 0.1 mg/mL) in a transparent solvent like water or methanol.

-

Instrumentation: Use a CD spectropolarimeter.

-

Data Acquisition: Scan the sample in the far-UV region (e.g., 190-260 nm).

-

Validation: Compare the obtained spectrum to a known reference spectrum for L-phenylalanine derivatives or the corresponding D-enantiomer. The L-enantiomer will exhibit a characteristic CD signature. For phenylalanine derivatives, characteristic positive and negative Cotton effects are observed in the 200-230 nm and 250-270 nm regions.[11]

Caption: Interpreting Circular Dichroism (CD) results for enantiomeric confirmation.

Conclusion: Synthesizing the Data for Unambiguous Elucidation

-

Mass Spectrometry confirms the elemental formula C₁₁H₁₅NO₂.

-

IR Spectroscopy identifies the carboxylic acid and aromatic functional groups and, crucially, confirms the tertiary nature of the amine.

-

NMR Spectroscopy provides the complete atomic connectivity, mapping out the phenylalanine backbone and confirming the presence and location of the two N-methyl groups.

-

Circular Dichroism provides the final, definitive proof of the L-configuration at the chiral center.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advanced research and drug development applications.

References

-

Amdursky, N., et al. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. ChemPhysChem, 16(13), 2768-2774. Discusses the unique CD patterns of amino acids, including phenylalanine. [Link]

-

Royal Society of Chemistry: Analytical Methods | Dynamic Stereochemistry of Chiral Compounds. Details the use of NMR spectroscopy for conformational and configurational analysis of chiral molecules. [Link]

-

Mocellin, S., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Reviews techniques for chiral analysis, highlighting Circular Dichroism. [Link]

-

Cheméo: Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Database of chemical and physical properties. [Link]

-

PubChem: this compound. National Institutes of Health database entry with compound information. [Link]

-

Amdursky, N., & Stevens, M. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Research article on the CD spectra of amino acids. [Link]

-

Baranov, D., et al. (2022). Chirality in Atomically Thin CdSe Nanoplatelets Capped with Thiol-Free Amino Acid Ligands: Circular Dichroism vs. Carboxylate Group Coordination. Nanomaterials. Research demonstrating the use of CD for L-phenylalanine. [Link]

-

ResearchGate: The circular dichroism spectra of L- and D-phenylalanine. Figure depicting the mirror-image CD spectra of phenylalanine enantiomers. [Link]

-

Horwitz, J., Strickland, E. H., & Billups, C. (1970). Analysis of vibrational structure in the near-ultraviolet circular dichroism and absorption spectra of phenylalanine and its derivatives. Journal of the American Chemical Society. Foundational paper on the CD spectra of phenylalanine derivatives. [Link]

-

Doc Brown's Chemistry: Infrared spectrum of dimethylamine. Provides an example of IR spectra for aliphatic amines. [Link]

-

NIST WebBook: L-Phenylalanine, N,N-dimethyl-. National Institute of Standards and Technology database entry with mass spectrum data. [Link]

-

Biological Magnetic Resonance Bank: L-Phenylalanine at BMRB. Database of NMR data for L-Phenylalanine. [Link]

-

Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum of Phenylalanine. Provides reference 2D NMR data for the parent amino acid. [Link]

Sources

- 1. This compound | 17469-89-5 [chemicalbook.com]

- 2. L-Phenylalanine, N,N-dimethyl- [webbook.nist.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 5. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]

- 8. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of N,N-Dimethyl-L-phenylalanine for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of N,N-Dimethyl-L-phenylalanine, a critical parameter for its application in pharmaceutical development, peptide synthesis, and other research areas. We will delve into the known solubility data, the theoretical underpinnings that govern its dissolution, and detailed, field-proven methodologies for accurately determining its solubility in various solvent systems. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Introduction to this compound and the Critical Role of Solubility

This compound is a derivative of the essential amino acid L-phenylalanine, characterized by the methylation of the alpha-amino group. This structural modification significantly alters its physicochemical properties compared to the parent amino acid, influencing its use in applications such as peptide synthesis where it can be used to introduce conformational constraints or modify biological activity[1][2].

Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For drug development professionals, understanding the solubility of this compound is paramount for designing effective delivery systems and ensuring predictable therapeutic outcomes. In the realm of chemical synthesis, solubility data is crucial for reaction kinetics, purification, and crystallization processes.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |

| Molecular Weight | 193.24 g/mol | [1][4][5] |

| Melting Point | 225-227 °C | [1][6] |

| Physical Form | White to off-white powder | [1][6][7] |

| Optical Activity | [α]20/D +77° (c = 1.3 in H₂O) | [1][6] |

| pKa (Predicted) | 2.24 ± 0.11 | [6] |

Quantitative Solubility Data of this compound

While comprehensive solubility data for this compound across a wide range of solvents is not extensively published, some key data points are available.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | Freely soluble | [7] |

| Ethanol | 25 | 52.66 g/L | [4] |

| Methanol | 25 | 142.52 g/L | [4] |

The term "freely soluble" in the context of water suggests a high degree of solubility, though a quantitative value is not provided in the available literature. The significantly higher solubility in methanol compared to ethanol is noteworthy and aligns with the general principles of solvent polarity, which we will discuss in the following section.

Theoretical Framework: Factors Influencing Solubility

The dissolution of a solute in a solvent is a complex interplay of intermolecular forces. For this compound, the key factors governing its solubility include:

-

Solvent Polarity : The principle of "like dissolves like" is paramount. The presence of the carboxylic acid group imparts polarity, while the phenyl and dimethylamino groups contribute to its non-polar character. Protic polar solvents like water and methanol can engage in hydrogen bonding with the carboxylic acid group, enhancing solubility.

-

pH : The solubility of amino acid derivatives is highly dependent on the pH of the aqueous solution. At its isoelectric point (pI), the molecule exists as a zwitterion with no net charge, often leading to minimum solubility. In acidic solutions (pH < pI), the carboxylate group is protonated, and the molecule carries a net positive charge. In basic solutions (pH > pI), the amino group is deprotonated, resulting in a net negative charge. These charged species generally exhibit higher solubility in aqueous media due to ion-dipole interactions. The solubility of amino acids generally increases as the pH moves away from the isoelectric point[8][9].

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This relationship is described by the van't Hoff equation. Experimental studies on L-phenylalanine have confirmed that its solubility in various solvents increases with temperature[10][11]. It is reasonable to expect a similar trend for its N,N-dimethylated derivative.

-

Crystalline Structure : The solid-state properties of the compound, including its crystal lattice energy and polymorphism, play a crucial role. A more stable crystalline form will have a lower solubility. L-phenylalanine is known to exhibit polymorphism, and it is plausible that this compound may also exist in different crystalline forms with varying solubilities[12].

Experimental Determination of Solubility: Protocols and Methodologies

To obtain reliable and comprehensive solubility data, a systematic experimental approach is required. The following section details established protocols for solubility determination.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard for determining thermodynamic solubility. The principle involves allowing a surplus of the solid compound to equilibrate with the solvent until the solution is saturated.

Caption: Workflow of the equilibrium solubility method.

-

Preparation : Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration : Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : Separate the solid phase from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification : Accurately dilute a known volume of the saturated supernatant with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method.

-

High-Performance Liquid Chromatography (HPLC) : This is the most common and accurate method. A calibration curve is generated using standard solutions of known concentrations.

-

UV-Vis Spectroscopy : If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

Gravimetric Method : This involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is simpler but can be less accurate, especially for lower solubilities[13].

-

-

Calculation : The solubility is calculated from the measured concentration and the dilution factor.

Dynamic (Laser Monitoring) Method

This method is a high-throughput approach for determining solubility as a function of temperature. It involves heating a suspension of the compound in the solvent at a controlled rate and monitoring the point at which all the solid dissolves.

Caption: Logical flow of the dynamic solubility measurement.

-

Heating Rate : A slow heating rate is crucial to ensure that the system remains close to equilibrium.

-

Particle Size : The particle size of the solid can affect the dissolution rate. Consistent particle size distribution is recommended for reproducible results.

-

Validation : It is good practice to validate the results obtained from the dynamic method with a few data points from the equilibrium method.

Data Modeling and Thermodynamic Analysis

The experimentally determined solubility data can be fitted to various thermodynamic models to predict solubility at different conditions and to derive important thermodynamic parameters.

Modified Apelblat Model

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are model parameters obtained by fitting the experimental data.

This model has been shown to provide a good correlation for the solubility of L-phenylalanine in various solvents[10].

van't Hoff Equation

From the temperature-dependent solubility data, the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), can be calculated using the van't Hoff equation. These parameters provide insights into the dissolution process (e.g., whether it is endothermic or exothermic, and entropy- or enthalpy-driven)[11][14].

Conclusion and Future Directions

While some fundamental solubility data for this compound exists, a comprehensive understanding requires further systematic investigation. This guide has provided a framework for such studies, from the theoretical principles to detailed experimental protocols. For researchers and drug development professionals, generating robust solubility data is a critical first step in unlocking the full potential of this versatile compound. Future work should focus on generating a comprehensive solubility profile in a wider range of pharmaceutically relevant solvents and at various pH values and temperatures.

References

-

Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5) . Cheméo. [Link]

-

This compound | C11H15NO2 | CID 11830289 . PubChem - NIH. [Link]

-

QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS . [Link]

-

This compound (CAS 17469-89-5) . Scent.vn. [Link]

-

Solubility of Amino Acids, Sugars, and Proteins . ResearchGate. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems . DigitalCommons@URI. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems . [Link]

-

Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K . Journal of Chemical & Engineering Data. [Link]

-

(PDF) Solubility of L-Phenylalanine in Aqueous Solutions . ResearchGate. [Link]

-

Investigating the dissolution behavior and revealing the thermodynamic mechanism of Ethyl L-phenylalaninate hydrochloride in several neat and binary solvents . ResearchGate. [Link]

-

The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms . PubMed Central. [Link]

Sources

- 1. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 17469-89-5 [chemicalbook.com]

- 3. This compound | C11H15NO2 | CID 11830289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound CAS#: 17469-89-5 [m.chemicalbook.com]

- 7. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Melting Point of N,N-Dimethyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The melting point of a substance is a fundamental physicochemical property, critical for identification, purity assessment, and formulation development in the pharmaceutical and chemical industries. This guide provides a comprehensive technical overview of the melting point of N,N-Dimethyl-L-phenylalanine, a key building block in peptide synthesis and various research applications. Moving beyond a simple data point, this document delves into the causality behind its determination, the potential for thermal decomposition and polymorphism, and the rigorous methodologies required for accurate measurement. We will explore the comparative thermal behavior of this compound with its parent amino acid, L-phenylalanine, and provide detailed, field-proven protocols for its analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently assess and utilize this important compound.

Introduction: Beyond a Simple Value

This compound ((2S)-2-(dimethylamino)-3-phenylpropanoic acid) is a derivative of the essential amino acid L-phenylalanine, notable for its use in the synthesis of peptides and other complex organic molecules.[1] Its tertiary amine functionality imparts unique properties that are leveraged in various chemical transformations. The melting point of this compound is consistently cited in chemical literature and by commercial suppliers as being in the range of 225-227 °C .[1][2][3]

However, for the scientist and drug development professional, this value is not merely a static identifier. It is a critical parameter that informs on the purity of a sample, the stability of the compound under thermal stress, and potential complexities in its solid-state chemistry, such as polymorphism. An in-depth understanding of the melting point is therefore not just about knowing the number, but about comprehending the factors that influence it and the rigorous techniques used to measure it accurately. This guide will provide that deeper understanding, grounded in established scientific principles and methodologies.

Physicochemical Properties and Comparative Analysis

A comparative look at the physical properties of this compound and its parent compound, L-phenylalanine, reveals the impact of N-methylation on the molecule's solid-state behavior.

| Property | This compound | L-Phenylalanine |

| Melting Point | 225-227 °C[1][2] | ~270-275 °C (with decomposition)[1] |

| Molecular Weight | 193.24 g/mol [1] | 165.19 g/mol |

| Appearance | White to off-white powder[3] | White crystalline powder |

| Solubility in Water | Freely soluble at 20°C[3] | Sparingly soluble |

The significant difference in melting points, with the N,N-dimethylated derivative having a lower melting point, can be attributed to the disruption of intermolecular hydrogen bonding. In L-phenylalanine, the primary amine group can participate in extensive hydrogen bond networks, which strongly hold the crystal lattice together. The tertiary amine in this compound, lacking protons, cannot act as a hydrogen bond donor, leading to weaker intermolecular forces and consequently, a lower melting point.

Thermal Behavior: Melting with Potential for Decomposition

While the melting of this compound is reported in a defined range, it is crucial to consider the possibility of thermal decomposition, a common characteristic of amino acids and their derivatives upon heating.[4][5]

Insights from L-Phenylalanine

Studies on L-phenylalanine have shown that it undergoes complex thermal events, including melting with simultaneous decomposition.[6] Differential Scanning Calorimetry (DSC) of anhydrous L-phenylalanine reveals multiple endothermic peaks, indicative of these combined processes.[6]

Implications for this compound

Expert Insight: When a sharp melting range is observed, it often indicates a relatively clean melt. However, for compounds like amino acid derivatives, visual observation during melting point determination is critical. Any change in color (e.g., yellowing or browning) or evolution of gas is a strong indicator of decomposition. For rigorous characterization, it is highly recommended to perform Thermogravimetric Analysis (TGA) in conjunction with DSC to quantify any mass loss associated with the thermal events observed.

The Question of Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in drug development, as different polymorphs can have different physical properties, including melting point, solubility, and stability.

The Complex Polymorphism of L-Phenylalanine

L-phenylalanine is known to exhibit a rich and complex solid-state landscape, with multiple polymorphic forms and hydrates having been identified.[7][8][9] The existence of these different forms is a clear indication that the crystallization conditions can significantly impact the final solid form of the molecule.

Potential for Polymorphism in this compound

Currently, there are no specific studies in the peer-reviewed literature that confirm or deny the existence of polymorphs for this compound. However, given the structural similarity to L-phenylalanine and the general propensity of organic molecules to exhibit polymorphism, the possibility cannot be discounted.

Field-Proven Insight: Researchers working with this compound, particularly in a pharmaceutical context, should be vigilant for any batch-to-batch variations in physical properties, including the melting point. A significant deviation from the established 225-227 °C range could indicate the presence of a different polymorph or a mixture of forms. In such cases, further solid-state characterization using techniques like Powder X-ray Diffraction (PXRD) is warranted.

Methodologies for Accurate Melting Point Determination

The determination of a melting point is not a trivial measurement. To ensure accuracy and reproducibility, standardized protocols must be followed. The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide detailed methodologies for this purpose.

The Capillary Method (Ph. Eur. 2.2.14)

A widely accepted and rigorous method for melting point determination is the capillary method, as detailed in the European Pharmacopoeia.

Experimental Protocol: Melting Point Determination via Capillary Method

-

Sample Preparation: The substance is finely powdered and dried under vacuum over a suitable desiccant. A sufficient amount is then introduced into a capillary tube (sealed at one end) to form a compact column of 4-6 mm in height.

-

Apparatus: A calibrated melting point apparatus with a heated block or oil bath, a means of stirring to ensure uniform temperature, and a calibrated thermometer or temperature sensor is used.

-

Heating Rate: The apparatus is heated to a temperature about 10 °C below the expected melting point. The heating rate is then adjusted to approximately 1 °C per minute.

-

Measurement: When the temperature is about 5 °C below the expected melting point, the capillary tube is inserted into the apparatus. The temperature at which the last solid particle passes into the liquid phase is recorded as the melting point.

Caption: Workflow for Melting Point Determination by the Capillary Method.

The Role of Purity

It is a fundamental principle that impurities depress and broaden the melting point range. A sharp melting range (typically 1-2 °C) is a good indicator of high purity. Conversely, a broad melting range suggests the presence of impurities. Therefore, the melting point serves as a crucial quality control parameter.

Self-Validating System: The protocol for melting point determination is inherently self-validating. The use of certified reference standards with known melting points is essential for calibrating the apparatus. By verifying the accuracy of the instrument with these standards, the trustworthiness of the measurements on the sample of interest is established.

Synthesis and Purification: Impact on Melting Point

The synthetic route and subsequent purification of this compound can influence its final melting point. Common synthetic approaches involve the reductive amination of phenylpyruvic acid or the direct methylation of L-phenylalanine.

Caption: General Synthesis Pathways to this compound.

Impurities from starting materials, reagents, or side products can be carried through the synthesis. Inadequate purification, such as incomplete removal of solvents or byproducts, will result in a lower and broader melting range. Recrystallization is a common method for purifying solid organic compounds, and the choice of solvent can be critical in obtaining a highly pure crystalline product with a sharp melting point.

Conclusion

The melting point of this compound, established at 225-227 °C, is a cornerstone of its physicochemical characterization. This guide has demonstrated that a comprehensive understanding of this property extends far beyond the numerical value. For the discerning scientist and drug development professional, the melting point is a gateway to understanding the purity, thermal stability, and potential solid-state complexities of this important molecule.

While direct experimental data on the thermal decomposition and polymorphism of this compound is an area ripe for further investigation, the principles and methodologies outlined here provide a robust framework for its accurate assessment. By adhering to rigorous, pharmacopeia-level standards and maintaining an awareness of the potential for complex thermal behavior, researchers can ensure the quality and reliability of their work with this compound.

References

-

Sögütoglu, L.-C., et al. (2017). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 17(11), 5888-5896. Available at: [Link]

-

Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5275-5278. Available at: [Link]

-

Lu, J., et al. (2012). Characterization and pseudopolymorphism of L- phenylalanine anhydrous and monohydrate forms. African Journal of Pharmacy and Pharmacology, 6(4), 222-228. Available at: [Link]

-

Van der Merwe, J. H., et al. (2021). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Molecules, 26(21), 6649. Available at: [Link]

-

ResearchGate. (n.d.). Thermal studies: (a) TGA and (b) DSC of the samples. Retrieved from [Link]

-

Harris, K. D. M., et al. (2019). Expanding the Solid-State Landscape of L‑Phenylalanine: Discovery of Polymorphism and New Hydrate Phases, with Rationalization of Hydration/Dehydration Processes. Crystal Growth & Design, 19(12), 7088-7100. Available at: [Link]

-

Arbain, D., et al. (1991). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 44(6), 887-890. Available at: [Link]

-

Sögütoglu, L.-C., et al. (2017). Polymorphism and modulation of para-substituted L-Phenylalanine. Utrecht University. Available at: [Link]

-

Cuppen, H. M., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1945-1954. Available at: [Link]

-

Lu, J., et al. (2012). Characterization and pseudopolymorphism of L- phenylalanine anhydrous and monohydrate forms. African Journal of Pharmacy and Pharmacology, 6(4), 222-228. Available at: [Link]

-

Arbain, D., et al. (1991). The Determination of Chirality of N-Methyl- and N,N-Dimethyl-phenylalanine by G.L.C. Australian Journal of Chemistry, 44(6), 887-890. Available at: [Link]

-

Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). Retrieved from [Link]

-

Cuppen, H. M., et al. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(3), 1945-1954. Available at: [Link]

-

Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. Available at: [Link]

-

Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. ResearchGate. Available at: [Link]

-

Weiss, I. M., et al. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv. Available at: [Link]

-

Singh, T., & Singh, R. K. (2011). Increased thermal stability of proteins in the presence of amino acids. Protein and Peptide Letters, 18(6), 579-587. Available at: [Link]

-

Wang, Y., et al. (2015). Chemical resolution of DL-phenylalanine methyl ester using N-acetyl-D-phenylglycine as resolving agent. Journal of Chemical Research, 39(3), 160-162. Available at: [Link]

-

Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. Available at: [Link]

Sources

- 1. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 17469-89-5 [m.chemicalbook.com]

- 3. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of N,N-Dimethyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for N,N-Dimethyl-L-phenylalanine, a key derivative of the essential amino acid L-phenylalanine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers not only the empirical data but also a detailed interpretation grounded in the principles of chemical structure and reactivity. Furthermore, this guide outlines the underlying causality for the experimental choices, ensuring a deeper understanding of the data acquisition process. The protocols detailed herein are designed to be self-validating, promoting reproducibility and scientific rigor.

Introduction: The Significance of this compound

This compound (C₁₁H₁₅NO₂) is a chiral amino acid derivative with significant applications in synthetic organic chemistry and drug development.[1] Its structure, featuring a dimethylated amine on the alpha-carbon of L-phenylalanine, imparts unique chemical properties that are leveraged in various synthetic methodologies. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound in research and manufacturing settings. This guide serves as an authoritative resource for understanding and interpreting its spectroscopic signatures.

Molecular Structure and Properties

A foundational understanding of the molecular structure is crucial for interpreting spectroscopic data. The key structural features of this compound are the phenyl ring, the chiral center at the alpha-carbon, the carboxylic acid group, and the N,N-dimethylamino group.

Caption: Molecular structure of this compound.